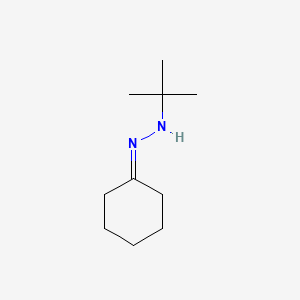

Cyclohexan-1-one tert-butylhydrazone

Description

Cyclohexan-1-one tert-butylhydrazone is a hydrazone derivative of cyclohexanone, where the carbonyl group is condensed with a tert-butylhydrazine moiety. These derivatives are often synthesized for applications in pharmaceuticals, materials science, and energy-dense fuels due to their tunable reactivity and steric/electronic properties .

Properties

CAS No. |

37426-22-5 |

|---|---|

Molecular Formula |

C10H20N2 |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

N-(cyclohexylideneamino)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H20N2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h12H,4-8H2,1-3H3 |

InChI Key |

JWJIUAWMOSFEKA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NN=C1CCCCC1 |

Canonical SMILES |

CC(C)(C)NN=C1CCCCC1 |

Other CAS No. |

37426-22-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

The following analysis compares Cyclohexan-1-one tert-butylhydrazone with structurally or functionally analogous compounds, focusing on synthesis, substituent effects, and applications.

Key Observations :

- This contrasts with smaller substituents like methylamino or methoxyphenyl groups (e.g., ), which prioritize electronic modulation over steric effects.

- Synthetic Routes: Cyclohexanone derivatives are commonly synthesized via condensation reactions (e.g., Claisen-Schmidt for chalcones , aldol for furan-methylene derivatives ). Hydrazones like the target compound would likely require hydrazine condensation under acidic or basic conditions.

- Functional Diversity : Substituents dictate applications. For example, furan-methylene groups enable π-conjugation for fuel precursors , while aromatic amines (e.g., methoxyphenyl) are tailored for CNS activity in pharmaceuticals .

Physicochemical and Application-Based Comparisons

Thermal Stability and Energy Density :

- The bis-chalcone derivative () exhibits high thermal stability due to its rigid, halogenated aromatic rings, making it suitable for materials science.

- Aldol-derived furan-methylene compounds (e.g., C11 and C16 in ) have high volumetric energy densities (>35 MJ/L), outperforming conventional biofuels.

Pharmaceutical Relevance :

- In contrast, hydrazones may exhibit chelation properties or serve as prodrugs.

Reactivity in Condensation Reactions :

- Cyclohexanone’s carbonyl group reacts selectively with aldehydes (e.g., benzaldehyde in ) or amines (e.g., methylamine in ). Tert-butylhydrazone formation would require precise stoichiometry to avoid side products like Schiff bases or over-condensation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.